molecular formula C9H11N3S B1349725 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956387-06-7

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B1349725
CAS No.: 956387-06-7
M. Wt: 193.27 g/mol
InChI Key: HGJOWZGJGPNKFF-UHFFFAOYSA-N
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Description

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7) is a heterocyclic organic compound with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol. This chemical features a 5-aminopyrazole scaffold linked via a methylene group to a 3-methylthiophene ring, making it a versatile building block in medicinal and synthetic chemistry. The 5-aminopyrazole core is a well-known precursor for constructing a wide array of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of significant synthetic and medicinal interest due to their diverse biological activities (https://www.beilstein-journals.org/bjoc/articles/14/15). Simultaneously, the thiophene moiety is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities (https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0511-5). As such, this compound serves as a key synthon for researchers developing novel pharmacological agents, particularly in the synthesis of complex molecules that leverage the biological potential of both pyrazole and thiophene heterocycles. It is supplied as a powder and should be stored at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOWZGJGPNKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368905
Record name 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956387-06-7
Record name 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 5-Aminopyrazole Core

The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds via initial hydrazone formation followed by cyclization to yield the pyrazole ring bearing an amino group at the 5-position.

  • Reaction mechanism : The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs by nucleophilic attack on the nitrile carbon, producing the 5-aminopyrazole scaffold.

  • Typical conditions : Mild acidic or neutral conditions, often in ethanol or other polar solvents, at ambient or slightly elevated temperatures.

  • Reference example : Synthesis of 5-amino-1-heteroarylpyrazoles by reaction of heteroarylhydrazines with α-cyanoacetophenones, yielding high purity products suitable for further functionalization.

Detailed Synthetic Procedure (Representative)

Step Reagents & Conditions Description
1 β-Ketonitrile + Hydrazine monohydrate, ethanol, reflux Formation of 5-aminopyrazole core via condensation and cyclization
2 3-Methylthiophen-2-ylmethyl bromide, triethylamine, DMF, 70 °C, 12 h N-alkylation of pyrazol-5-amine nitrogen
3 Work-up: aqueous extraction, washing with brine, drying over MgSO4 Removal of impurities and solvents
4 Purification: recrystallization from ethanol or silica gel chromatography Isolation of pure 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H NMR confirms the presence of methyl groups on the thiophene ring and the pyrazole NH2 group. ^13C NMR supports the structure with characteristic signals for the heteroaromatic carbons.

  • Mass Spectrometry : Molecular ion peak at m/z consistent with molecular weight 193.27 g/mol.

  • Infrared Spectroscopy : N-H stretching vibrations around 3300 cm^-1 confirm the amino group.

  • Purity : Typically >95% by HPLC or GC analysis.

Research Findings and Optimization Notes

  • The condensation of β-ketonitriles with hydrazines is highly efficient and versatile, allowing for various heteroaryl substitutions on the pyrazole ring.

  • N-alkylation efficiency depends on the leaving group of the thiophen-2-ylmethyl derivative and the base used; sodium hydride often provides higher yields than triethylamine.

  • Reaction temperature and solvent choice critically affect the selectivity and yield of the alkylation step.

  • The compound’s stability and purity are enhanced by careful control of reaction times and purification steps.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield & Purity
5-Aminopyrazole core synthesis Condensation of β-ketonitriles with hydrazines β-Ketonitrile, hydrazine monohydrate Ethanol, reflux, 4-6 h High yield (>80%), high purity
N-Alkylation Reaction with 3-methylthiophen-2-ylmethyl halide 3-Methylthiophen-2-ylmethyl bromide, base (NaH or Et3N) DMF or THF, 60-80 °C, 12 h Moderate to high yield (60-85%), >95% purity
Purification Recrystallization or chromatography Ethanol or silica gel Ambient temperature >95% purity

Chemical Reactions Analysis

Types of Reactions: 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene and pyrazole rings are known to contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiophene vs. Phenyl Substituents
  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine (CAS N/A): Substituting thiophene with a chlorophenyl group (C₁₀H₁₀ClN₃) alters solubility and steric bulk, which may reduce membrane permeability compared to the target compound .
Alkyl Chain Modifications

Physicochemical and Reactivity Comparisons

Reactivity in Functionalization Reactions
  • The amine group in 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine participates in sulfenylation reactions, similar to other 1H-pyrazol-5-amines. However, the electron-donating methyl group on the thiophene ring may slow thiocyanation compared to analogues with electron-deficient substituents .
  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7): Lacking the 3-methyl group, this compound exhibits higher reactivity in electrophilic substitutions due to reduced steric hindrance .
Molecular Weight and Solubility
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Target Compound C₉H₁₁N₃S 193.27 3-methylthiophen-2-ylmethyl, NH₂ Moderate reactivity in sulfenylation
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₉H₁₀ClN₃S 229.72 3-chlorothiophen-2-ylmethyl, 5-methyl Enhanced electrophilic substitution
1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 3-chlorophenylmethyl, NH₂ Lower solubility in polar solvents
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine C₁₀H₁₃N₃S 207.29 2-thienylethyl, 3-methyl Increased flexibility, reduced binding

Biological Activity

1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique thiophene and pyrazole structures, has been investigated for various pharmacological properties, particularly as a thrombin inhibitor.

Molecular Details:

  • Chemical Formula: C₉H₁₁N₃S
  • Molecular Weight: 193.27 g/mol
  • IUPAC Name: 2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine
  • CAS Number: 956387-06-7
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Purity95%

Thrombin Inhibition

Recent studies have highlighted the compound's efficacy as a thrombin inhibitor, which is crucial in anticoagulation therapy. The mechanism involves a serine-trapping process where the compound interacts with the active site of thrombin, leading to transient inhibition of its catalytic activity.

Key Findings:

  • Inhibition Potency: Compounds similar to this compound have shown IC₅₀ values in the nanomolar range, indicating strong inhibitory effects on thrombin. For instance, compounds with similar structural motifs achieved IC₅₀ values as low as 16 nM .
  • Structure Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring significantly influences the inhibitory potency against thrombin. For example, variations in the substituent at the 3-position of the pyrazole core resulted in marked differences in activity, demonstrating that strategic modifications can enhance biological efficacy .

Other Biological Activities

Beyond thrombin inhibition, there is emerging evidence suggesting that this compound may exhibit additional biological activities, including potential effects on ion channels and other enzymatic targets. However, comprehensive studies are still required to elucidate these effects fully.

Study 1: Pyrazole-Based Thrombin Inhibitors

A study published in MDPI explored a series of pyrazole derivatives, including those structurally related to this compound. The research demonstrated that modifications to the thiophene moiety could significantly enhance thrombin inhibition. The results indicated that compounds with a 5-chlorothiophene group exhibited IC₅₀ values of 16 nM compared to higher values for other substituents .

Study 2: Metabolic Stability and Efficacy

Another investigation focused on the metabolic stability of various pyrazole derivatives, revealing that certain structural modifications led to improved stability in biological systems. This aspect is crucial for therapeutic applications where prolonged activity is desired .

Q & A

Basic Question: What are the optimal synthetic routes for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclization and substitution reactions. For example:

  • Step 1 : Cyclization of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core .
  • Step 2 : Functionalization via nucleophilic substitution using 3-methylthiophene-2-carbaldehyde in the presence of a base (e.g., NaH) to introduce the thiophenylmethyl group .
  • Characterization : Intermediates are validated using ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity and purity. X-ray crystallography (e.g., SHELX refinement ) may resolve structural ambiguities in intermediates, such as thiourea derivatives .

Advanced Question: How do substituents on the pyrazole ring influence biological activity, and what analytical methods resolve conflicting data?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing electrophilicity, as seen in halogenated pyrazole derivatives .
    • Bulkier groups (e.g., 3-methylthiophene) may reduce solubility but improve target binding affinity .
  • Data Contradictions : Discrepancies in activity (e.g., antitubercular IC₅₀ values) are resolved via:
    • Comparative assays : Testing under identical conditions (e.g., MIC against M. tuberculosis H37Rv) .
    • Docking studies : Computational modeling to verify steric/electronic compatibility with target enzymes (e.g., enoyl-ACP reductase) .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification :
    • GHS : Category 4 oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • PPE : Nitrile gloves, lab coat, and FFP2 respirator for aerosol-prone steps (e.g., milling) .
  • First Aid : Immediate rinsing with water for eye/skin contact; activated charcoal for accidental ingestion .

Advanced Question: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

Methodological Answer:

  • Refinement Workflow :
    • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data preferred .
    • SHELXL Parameters : Use AFIX commands to model disorder in the thiophene ring and anisotropic displacement parameters for non-H atoms .
  • Challenges :
    • Twinned Crystals : Apply TWIN and BASF instructions in SHELXL to deconvolute overlapping reflections .
    • Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) to interpret supramolecular interactions .

Basic Question: What spectroscopic techniques are critical for verifying the compound’s purity and structural integrity?

Methodological Answer:

  • NMR : ¹H NMR to confirm amine proton integration (~5 ppm) and thiophene methyl protons (~2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺ at m/z 208.08) and rule out byproducts .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95%) .

Advanced Question: How can computational methods predict the compound’s reactivity in sulfenylation or oxidation reactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., amine group for sulfenylation with arylsulfonyl hydrazides) .
    • Calculate Fukui indices to predict nucleophilic/electrophilic centers .
  • Experimental Validation :
    • Sulfenylation : Use tetrabutylammonium iodide (TBAI) in ethanol at 80°C to introduce arylthio groups .
    • Oxidation : Test KMnO₄/H₂O₂ under acidic conditions to form pyrazole oxides, monitored by TLC .

Basic Question: What are the key differences between this compound and structurally similar pyrazole derivatives?

Methodological Answer:

  • Structural Comparisons :

    DerivativeSubstituentKey Property Differences
    1-Phenyl-1H-pyrazol-5-aminePhenyl groupLower logP (hydrophobicity)
    1-Methyl-1H-pyrazol-5-amineMethyl groupReduced thermal stability (<150°C)
    This compound3-Methylthiophene methylEnhanced π-π stacking in crystals

Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacological profiles?

Methodological Answer:

  • SAR Strategies :
    • Bioisosteric Replacement : Swap thiophene with furan to improve metabolic stability while retaining activity .
    • Pro-drug Design : Introduce ester moieties at the amine group to enhance bioavailability .
  • Validation :
    • In vitro assays : Test cytotoxicity (e.g., HepG2 cells) and selectivity indices .
    • Pharmacokinetics : Microsomal stability studies (e.g., human liver microsomes) .

Basic Question: What solvents and conditions stabilize this compound during long-term storage?

Methodological Answer:

  • Stability :
    • Storage : Argon-purged amber vials at -20°C to prevent oxidation .
    • Solvents : Anhydrous DMSO or acetonitrile (avoid protic solvents like methanol) .
  • Degradation Monitoring : Periodic NMR/HPLC checks for amine deprotonation or thiophene ring oxidation .

Advanced Question: How are high-energy derivatives of this compound synthesized and evaluated for applications in materials science?

Methodological Answer:

  • Energetic Materials Synthesis :
    • Nitration : Introduce nitro groups at the pyrazole 3/4 positions using HNO₃/H₂SO₄ to enhance density (>2.0 g/cm³) .
    • Salt Formation : React with ammonium or guanidinium to improve oxygen balance and detonation velocity (>9000 m/s) .
  • Evaluation :
    • Thermal Stability : DSC/TGA to measure decomposition onset (>200°C) .
    • Sensitivity Testing : BAM standards for impact (>10 J) and friction (>120 N) thresholds .

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